molecular formula C21H22ClN5O2S B11237237 2-chloro-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11237237
M. Wt: 444.0 g/mol
InChI Key: OJPDDAWGIYQLHJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving the use of a suitable catalyst and heating.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide: This compound is unique due to its specific combination of functional groups and rings.

    Other Pyrimidine Derivatives: Compounds like 4-amino-2-chloropyrimidine share some structural similarities but differ in their biological activities.

    Sulfonamide Derivatives: Compounds such as sulfanilamide have similar sulfonamide groups but lack the pyrimidine and pyrrolidine rings.

Uniqueness

The uniqueness of 2-Chloro-N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide lies in its specific combination of a pyrimidine ring, a pyrrolidine ring, and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

2-chloro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN5O2S/c1-15-14-20(27-12-4-5-13-27)25-21(23-15)24-16-8-10-17(11-9-16)26-30(28,29)19-7-3-2-6-18(19)22/h2-3,6-11,14,26H,4-5,12-13H2,1H3,(H,23,24,25)

InChI Key

OJPDDAWGIYQLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N4CCCC4

Origin of Product

United States

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